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Compound of Interest

Compound Name: 2-Bromo-6-iodopyridin-3-ol

Cat. No.: B142197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Bromo-6-iodopyridin-3-ol. Due to the limited availability of experimentally
derived spectra in public databases, this guide combines theoretical predictions based on
established spectroscopic principles with data from analogous compounds to offer a robust
analytical profile. This document is intended to support research and development activities by
providing key spectroscopic data, detailed experimental protocols, and a logical workflow for
spectral analysis.

~hemical Identi

Property Value

Compound Name 2-Bromo-6-iodopyridin-3-ol

2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-

Synonyms iodo-3-pyridinol
CAS Number 129611-32-1[1]
Molecular Formula CsHsBrINO[1]

Molecular Weight 299.89 g/mol [1]

l.Chemical structure of 2-Bromo-6-iodopyridin-
3-ol

Chemical Structure
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Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-Bromo-6-
iodopyridin-3-ol. These values are derived from computational models and analysis of
structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~10.0-11.0 Singlet (broad) 1H OH
~75-7.7 Doublet 1H H-4
~72-74 Doublet 1H H-5

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assignment
~ 150 - 155 C-3
~ 140 - 145 C-6
~130-135 C-5
~125-130 C-4
~110-115 C-2

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based
on substituent effects on the pyridine ring.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (Electron lonization, EI)
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miz Relative Intensity (%) Assighment
[M]* (presence of Br and |
299/301 ~100/~98 ,
isotopes)
220/222 Variable [M - Br]*
172 Variable [M-1]*
144 Variable [M-Br-COJ*
93 Variable [CsHaNOJ*

Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the
presence of bromine (7°Br and 81Br in an approximate 1:1 ratio) and iodine (*271).

Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad O-H stretch (phenolic)

~ 3100 Medium C-H stretch (aromatic)

~ 1600 Strong C=C stretch (aromatic ring)
~ 1450 Medium C=N stretch (aromatic ring)
~ 1200 Strong C-O stretch (phenolic)

800 - 600 Strong C-Br and C-I stretches

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound like 2-Bromo-6-iodopyridin-3-ol.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-iodopyridin-3-ol in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI5) in a standard 5 mm NMR
tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz).
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower
natural abundance of 3C.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
TMS (0 ppm).

Mass Spectrometry

Sample Introduction: Introduce a small amount of the solid sample directly into the ion
source using a direct insertion probe or dissolve it in a volatile solvent for injection.

lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound
(e.g., m/z 50-400).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the
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presence of bromine and iodine.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)
powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups in the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-6-iodopyridin-3-ol, from sample preparation to structural elucidation.
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Spectroscopic Analysis Workflow

Sample Preparation

2-Bromo-6-iodopyridin-3-ol

Dissolve in Direct Insertion or Prepare KBr Pellet
Deuterated Solvent Dissolve in Volatile Solvent or use ATR

Data Acquisition

1H and 3C NMR Mass Spectrometry FTIR
Spectroscopy (El) Spectroscopy

Data Analysis &/ Interpretation

Chemical Shifts, Molecular lon, L
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Structural Gonfirmation

Structural Elucidation of
2-Bromo-6-iodopyridin-3-ol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-6-iodopyridin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142197#spectroscopic-data-for-2-bromo-6-
iodopyridin-3-ol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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